molecular formula C13H18O2 B1583299 Benzylisopropyl propionate CAS No. 67785-77-7

Benzylisopropyl propionate

Cat. No.: B1583299
CAS No.: 67785-77-7
M. Wt: 206.28 g/mol
InChI Key: BLKIYRRGHOQSPP-UHFFFAOYSA-N
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Description

Benzylisopropyl Propionate, also known as 2-Methyl-1-phenylpropan-2-yl propionate, is a chemical compound with the molecular formula C13H18O2 and an average mass of 206.285 Da . It is a synthetic ester identified by several synonyms, including Dimethylbenzylcarbinyl propionate . As a member of the ester family, it is of significant interest in research and development, particularly in the fields of organic synthesis and fragrance chemistry. While specific modern research applications for this exact compound are not fully detailed in the literature, structurally similar esters are widely utilized as intermediates in chemical synthesis and are valued for their organoleptic properties in the development of aromatic compounds . Researchers employ this compound under controlled conditions to explore new synthetic pathways and characterize novel materials. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O2/c1-4-12(14)15-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKIYRRGHOQSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867326
Record name Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-propanoate
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Molecular Weight

206.28 g/mol
Source PubChem
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CAS No.

67785-77-7
Record name Dimethylbenzylcarbinyl propionate
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Record name Benzeneethanol, alpha,alpha-dimethyl-, 1-propanoate
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Record name Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-propanoate
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Record name Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-propanoate
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Record name α,α-dimethylphenethyl propionate
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Preparation Methods

Chemical Synthesis via Esterification

The classical approach to synthesizing benzylisopropyl propionate involves the esterification of benzyl alcohol with propionic acid derivatives such as propionic anhydride or propionyl chloride under catalyzed conditions.

  • Typical Procedure : Benzyl alcohol is reacted with propionic anhydride in the presence of catalysts like tris(pentafluorophenyl)borate at room temperature without solvent. The reaction proceeds rapidly (within minutes), yielding benzyl propionate derivatives with high purity after extraction and chromatography purification.

  • Reaction Conditions :

    • Catalyst: tris(pentafluorophenyl)borate (0.5 mol%)
    • Molar ratio: Benzyl alcohol (1 mmol) to propionic anhydride (1.2 mmol)
    • Temperature: 20°C (room temperature)
    • Time: ~1 minute (0.0167 h)
    • Workup: Dilution with water, extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying, and chromatographic purification.

This method is noted for its green chemistry credentials due to the solvent-free conditions and mild temperature, yielding up to 98% product.

Industrial and Patent-Reported Methods

Several patents describe alternative synthetic routes and intermediates relevant to this compound or closely related esters.

  • One-Step Synthesis Without Protection/Deprotection : A Chinese patent discloses a method for preparing 2-methyl-2'-benzyl propionate derivatives in a single step without the need for protection or deprotection of carboxylic acids, simplifying industrial production. The process involves reacting specific intermediates with leaving groups such as halides or sulfonates under mild conditions to yield high-purity esters with good yields.

  • Use of Alkylamines as Nucleophiles and HCl Scavengers : A European patent describes a process for preparing N-benzyl-N-isopropyl derivatives (amide analogs) using benzyl halide, isopropylamine, and acid chlorides. Although focused on amides, the approach highlights the importance of controlling acid byproducts and reaction conditions to improve selectivity and yield, which can be informative for ester synthesis strategies.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Yield/Conversion Notes
Chemical Esterification Benzyl alcohol + Propionic anhydride Room temp, catalyst B(C6F5)3, solvent-free, ~1 min Up to 98% yield Green chemistry, mild, rapid
Enzymatic Esterification Benzyl alcohol + Propionic acid + CaL-B lipase 25-35°C, vacuum 15-20 mbar, 1-8 h Initial <5%, optimized ~75% conversion Enzyme inhibition by acid limits efficiency
Patent Industrial Route Intermediates with leaving groups Mild conditions, one-step synthesis High yield, scalable Simplified industrial process without protection steps
Thermal Kinetics Study Isopropyl propionate (model compound) 500-2000 K, various pressures N/A Provides safety and process design data

Chemical Reactions Analysis

Types of Reactions

Benzylisopropyl propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Model Compound : Benzylisopropyl propionate serves as a model compound in studies of esterification and hydrolysis reactions. Its structure allows researchers to investigate the kinetics and mechanisms of these reactions effectively.
  • Chemical Reactions : It undergoes hydrolysis, reduction, and substitution reactions. For example:
    • Hydrolysis : Converts back to benzyl alcohol and isopropyl propionate in the presence of water.
    • Reduction : Can be reduced to form benzyl alcohol and isopropanol using reagents like lithium aluminum hydride (LiAlH4).

Biology

  • Biological Effects : The compound has been investigated for its potential effects on biological systems due to its aromatic properties. Its interactions with olfactory receptors have implications for understanding scent perception and its biological significance .

Medicine

  • Drug Delivery Systems : this compound shows promise in drug delivery applications due to its ability to form stable esters. This property can be utilized to enhance the solubility and bioavailability of certain drugs.

Industry

  • Fragrance and Flavor : The compound is widely used in creating synthetic scents and flavors. Its unique aroma profile makes it suitable for various applications, including perfumes, cosmetics, and food flavorings .

Case Studies

  • Fragrance Development : In a study exploring new fragrance formulations, this compound was incorporated into a perfume base. The resulting product demonstrated enhanced olfactory properties compared to traditional formulations, underscoring its utility in perfumery .
  • Flavor Enhancement : A food technology research project evaluated the use of this compound as a flavor enhancer in confectionery products. The findings indicated that it significantly improved the overall flavor profile while maintaining safety standards .
  • Biological Interaction Studies : Research examining the interaction of various esters with olfactory receptors highlighted this compound's unique binding affinity, suggesting potential applications in developing targeted scent-based therapies or products .

Mechanism of Action

The mechanism of action of benzylisopropyl propionate involves its interaction with olfactory receptors in the nose, which are responsible for detecting odors. The ester group in this compound interacts with these receptors, triggering a signal that is sent to the brain and perceived as a pleasant smell. Additionally, in chemical reactions, the ester group can undergo nucleophilic attack, leading to various reaction pathways .

Comparison with Similar Compounds

Benzyl Propionate (CAS 122-63-4)

  • Molecular Formula : C₁₀H₁₂O₂; Molecular Weight : 164.20 g/mol .
  • Key Differences : Smaller molecular size and absence of isopropyl substitution.
  • Applications : Widely used as a flavor and fragrance agent, with a "fruity" odor profile .
  • Solubility : 10 g/L in water at 26°C, higher than benzylisopropyl propionate due to lower molecular weight .
  • Safety: Classified as non-hazardous; LD₅₀ (oral, rat) = 3300 mg/kg .

Geranyl Propionate (CAS 105-90-8)

  • Molecular Formula : C₁₃H₂₂O₂; Molecular Weight : 210.31 g/mol .
  • Key Differences : Terpene-derived structure (geraniol backbone) vs. aromatic benzyl group.
  • Applications : Natural flavoring agent with a floral odor; used in perfumery and food additives .
  • Safety : LD₅₀ (oral, rat) > 5000 mg/kg, indicating lower toxicity compared to this compound .

Functional Group Variations: Propionate Salts

Calcium Propionate (CAS 4075-81-4)

  • Molecular Formula : C₆H₁₀CaO₄; Molecular Weight : 186.22 g/mol .
  • Key Differences : Ionic salt form vs. ester; used as a preservative.
  • Applications : Antimold agent in baked goods; water-soluble (freely soluble in water) .
  • Purity : ≥98% assay; pH 7.5–10.5 in solution .

Sodium Propionate (CAS 137-40-6)

  • Molecular Formula : C₃H₅NaO₂; Molecular Weight : 96.06 g/mol .
  • Applications : Food preservative with a "slightly cheesy" odor; effective against fungi and bacteria .
  • Regulatory Status: Generally recognized as safe (GRAS) with an "unlimited" ADI by JECFA .

Research Findings and Industrial Relevance

  • This compound: Limited toxicological data are available, but its structural analogs (e.g., benzyl propionate) show moderate toxicity, suggesting caution in handling .
  • Calcium/Sodium Propionate : Extensively studied for antimicrobial efficacy; calcium propionate reduces bread spoilage by 50% at 0.3% concentration .
  • Geranyl Propionate : Preferred in cosmetics due to its natural origin and low allergenicity compared to synthetic esters .

Biological Activity

Benzylisopropyl propionate (BIPP) is an organic compound that has garnered interest in various fields, including pharmacology and toxicology. This article explores its biological activity, detailing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an ester formed from benzyl alcohol and isopropyl propionate. Its molecular formula is C13H18O2C_{13}H_{18}O_{2}, and it is characterized by the following structure:

  • Benzyl Group : A phenyl ring attached to a methylene (-CH2-) group.
  • Isopropyl Group : A branched alkyl group contributing to its hydrophobic properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of BIPP. For instance, in a comparative analysis, BIPP demonstrated significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicated effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

These findings suggest that BIPP could serve as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Cytotoxicity Studies

BIPP has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using human lung adenocarcinoma (A549) cells and murine leukemia (P388) cells revealed that BIPP exhibits dose-dependent cytotoxicity. The IC50 values were recorded as follows:

Cell Line IC50 (nM)
A54974
P38865.8

These results indicate that BIPP may have potential applications in cancer therapy, warranting further investigation into its mechanisms of action .

Case Study 1: Antimicrobial Efficacy

In a controlled study, BIPP was tested against a panel of antibiotic-resistant bacteria. The results demonstrated that BIPP not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls. This suggests that BIPP could be effective in treating infections caused by biofilm-forming organisms.

Case Study 2: Cytotoxicity in Cancer Research

Another study focused on the effects of BIPP on cancer cell proliferation. Researchers found that treatment with BIPP led to apoptosis in A549 cells, as evidenced by increased levels of apoptotic markers such as caspase-3 activation. This points to the compound's potential role as an anticancer agent .

Safety and Toxicological Profile

The safety profile of BIPP is critical for its application in pharmaceuticals and cosmetics. Preliminary toxicity assessments indicate that BIPP exhibits low toxicity in animal models when administered at therapeutic doses. Skin irritation tests showed no significant adverse reactions, suggesting that it may be safe for topical applications .

Q & A

Q. What challenges arise when reproducing this compound synthesis across different laboratories?

  • Methodological Answer : Variability in catalyst activity (e.g., Amberlyst 46 batch differences) and distillation parameters (e.g., vapor split ratios in R-DWC) can affect yields. Standardize protocols using pilot-scale data (e.g., from 2012–2015 studies) and share catalyst characterization details (e.g., sulfonation levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzylisopropyl propionate
Reactant of Route 2
Reactant of Route 2
Benzylisopropyl propionate

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